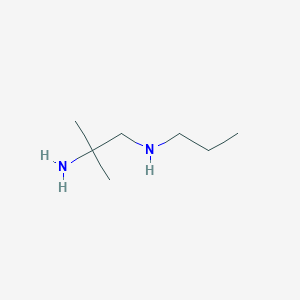
2-Methyl-N1-propylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N1-propylpropane-1,2-diamine is an organic compound with the molecular formula C7H18N2. It is a diamine, meaning it contains two amine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-N1-propylpropane-1,2-diamine involves several steps:
Preparation of alpha-amino isobutyronitrile: This is achieved through the reaction of isobutyronitrile with ammonia.
Preparation of alpha-acetamido isobutyronitrile: This involves the acetylation of alpha-amino isobutyronitrile.
Preparation of 2,4,4-trimethyl-2-imidazoline: This step involves the cyclization of alpha-acetamido isobutyronitrile.
Preparation of this compound: Finally, the imidazoline is hydrolyzed to yield the desired diamine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of stable raw materials, low-cost reagents, and mild reaction conditions to ensure high yield and ease of industrialization .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N1-propylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used
Scientific Research Applications
2-Methyl-N1-propylpropane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antimalarial agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-N1-propylpropane-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diamino-2-methylpropane
- 1,2-Propanediamine, 2-methyl-
- Methyl-2 propanediamine-1,2
- 2-methylpropylenediamine
Uniqueness
2-Methyl-N1-propylpropane-1,2-diamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C7H18N2 |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
2-methyl-1-N-propylpropane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-4-5-9-6-7(2,3)8/h9H,4-6,8H2,1-3H3 |
InChI Key |
CBAWVZZTVWKUSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13347253.png)
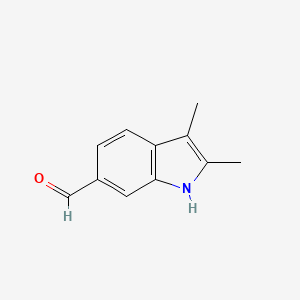
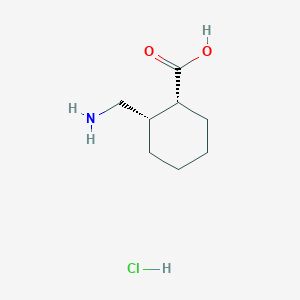



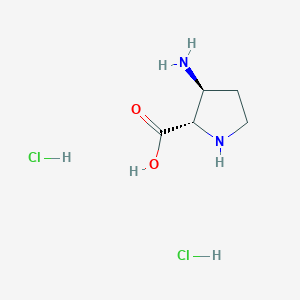
![(9S,11R)-9,11-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-one](/img/structure/B13347291.png)

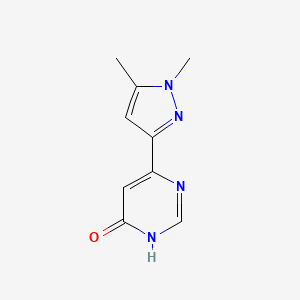
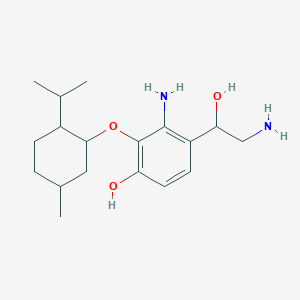
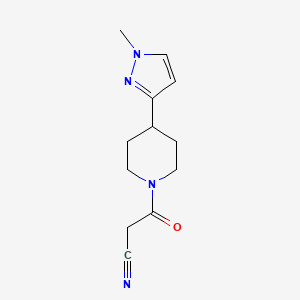

![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)
